molecular formula C15H10BrFN2O B2792465 7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one CAS No. 887201-57-2

7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

Cat. No.: B2792465
CAS No.: 887201-57-2
M. Wt: 333.16
InChI Key: KRYUMWJRJFGGLY-UHFFFAOYSA-N
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Description

7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a bromine atom at the 7-position of the benzodiazepine core and a 4-fluorophenyl group at the 5-position. Benzodiazepines generally act as positive allosteric modulators of GABA-A receptors, exerting anxiolytic, sedative, and muscle-relaxant effects . The substitution pattern on the phenyl ring at the 5-position significantly influences receptor binding affinity, metabolic stability, and legal status.

Properties

IUPAC Name

7-bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c16-10-3-6-13-12(7-10)15(18-8-14(20)19-13)9-1-4-11(17)5-2-9/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYUMWJRJFGGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

    Formation of the Benzodiazepine Core: The core benzodiazepine structure is formed through cyclization reactions, often involving the use of amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, typically using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.

    Substitution: The bromine and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzodiazepines, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anxiolytic and Sedative Effects

Flubromazepam exhibits anxiolytic properties similar to other benzodiazepines. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Research indicates that compounds like Flubromazepam can be effective in treating anxiety disorders and insomnia.

Muscle Relaxant Properties

Benzodiazepines are also known for their muscle relaxant effects. Flubromazepam may be explored for its potential use in conditions requiring muscle relaxation, such as spasticity or muscle spasms.

Forensic Toxicology

Flubromazepam has been identified as a substance of abuse and is included in various toxicology screenings. Its detection in biological samples (e.g., urine, blood) is crucial for forensic investigations. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to identify and quantify this compound in forensic samples.

Reference Standard for Research

Flubromazepam is used as a reference standard in research laboratories for method validation and quality control of benzodiazepine assays. Its characterization helps ensure accuracy in analytical procedures.

Case Studies

StudyFindings
Study on Anxiolytic EffectsDemonstrated significant reduction in anxiety levels among subjects treated with Flubromazepam compared to placebo controls .
Forensic Analysis of BenzodiazepinesIdentified Flubromazepam in multiple cases of drug overdoses, highlighting its prevalence as a substance of abuse .
Muscle Relaxation StudyReported effectiveness in reducing muscle tension during clinical trials involving patients with chronic pain syndromes .

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below summarizes key structural and pharmacological differences between 7-bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one and its analogs:

Compound Name 5-Position Substituent 7-Position Molecular Formula Molecular Weight (g/mol) Key Properties Legal Status (Example Jurisdiction)
Target Compound 4-fluorophenyl Bromine C₁₅H₁₀BrFN₂O 333.16 (estimated) Hypothesized to have moderate potency; para-fluorine may enhance metabolic stability vs. ortho-substituted analogs. Likely controlled (analogous to Schedule I)
Flubromazepam 2-fluorophenyl Bromine C₁₅H₁₀BrFN₂O 333.16 High potency (microgram dosing), long half-life (~106 hours), GABA-A receptor modulation . Controlled in Alabama, USA (2023)
Phenazepam 2-chlorophenyl Bromine C₁₅H₁₀BrClN₂O 349.61 Potent anxiolytic/sedative; high abuse potential due to hallucinations/euphoria; controlled in Russia and China . Schedule IV (UN), controlled in China
Bromazepam 2-pyridinyl Bromine C₁₄H₁₀BrN₃O 316.16 Clinically used for anxiety; shorter duration than diazepam; metabolized to active derivatives . Prescription-regulated globally
Cinazepam 2-chlorophenyl + ester Bromine C₁₉H₁₄BrClN₂O₄ 461.68 Modified with a butanoic acid ester; retracted from EU monitoring in 2016 due to uncertain risk profile . Previously monitored in Norway

Key Observations

Substituent Position and Potency :

  • The ortho-substituted analogs (e.g., flubromazepam, phenazepam) exhibit higher potency and binding affinity to GABA-A receptors compared to para-substituted derivatives. The steric and electronic effects of ortho-halogens enhance receptor interaction .
  • The 4-fluorophenyl group in the target compound may reduce potency relative to flubromazepam (2-fluorophenyl) but improve metabolic stability due to decreased steric hindrance during hepatic oxidation .

Halogen Type and Pharmacokinetics: Chlorine (phenazepam) increases molecular weight and lipophilicity, prolonging half-life but raising toxicity risks .

Heterocyclic vs. Phenyl Substituents :

  • Bromazepam’s pyridinyl group at the 5-position reduces sedative effects compared to phenyl-substituted analogs, favoring anxiolytic applications .

The target compound’s para-fluorine substitution may delay regulatory scrutiny but would likely fall under analog-specific legislation in controlled substance frameworks .

Biological Activity

7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. It exhibits various biological activities primarily through its interaction with the GABA_A receptor, influencing neurotransmission and resulting in a range of pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C15H10BrFN2O
  • Molecular Weight : 325.16 g/mol

The primary mechanism of action for benzodiazepines, including this compound, is their role as positive allosteric modulators of the GABA_A receptor. This receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system (CNS). The binding of benzodiazepines enhances the effects of the neurotransmitter GABA (gamma-aminobutyric acid), leading to increased chloride ion influx and hyperpolarization of neurons.

Pharmacological Effects

The compound exhibits several pharmacological effects:

  • Anxiolytic : Reduces anxiety levels.
  • Sedative : Induces sleepiness and relaxation.
  • Muscle Relaxant : Decreases muscle tension.
  • Anticonvulsant : Prevents seizures.

Metabolism and Excretion

Research indicates that after administration, this compound undergoes metabolic transformation leading to several metabolites. A study on related compounds shows that after intraperitoneal injection in rats, four metabolites were identified in urine, highlighting the compound's metabolic pathways and potential renal excretion routes .

Clinical Implications

Benzodiazepines are often prescribed for anxiety disorders, insomnia, and seizure management. However, their use can lead to dependence and withdrawal issues. A review of designer benzodiazepines indicates that compounds like this compound may have higher potency and shorter half-lives compared to traditional benzodiazepines. This can complicate withdrawal management due to more severe symptoms .

Safety and Toxicity

Adverse effects associated with benzodiazepines include sedation, cognitive impairment, and potential for abuse. The specific safety profile of this compound requires further investigation to establish its therapeutic window and risk factors associated with its use .

Data Table: Comparison of Benzodiazepines

Compound NameAnxiolytic PotencySedative EffectMuscle RelaxantAnticonvulsant
This compoundHighModerateHighModerate
AlprazolamModerateHighLowLow
DiazepamModerateHighHighHigh

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-bromo-5-(4-fluorophenyl)-1,4-benzodiazepin-2-one derivatives?

  • Methodological Answer : Synthesis optimization requires multi-step approaches, such as halogenation of the benzodiazepine core followed by Friedel-Crafts acylation or nucleophilic substitution to introduce the 4-fluorophenyl group. Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to avoid side products like over-oxidation or incomplete bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using 1^1H/13^{13}C NMR and HPLC (>95% purity) are critical .

Q. How can researchers validate the structural integrity of this compound in experimental settings?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C15_{15}H11_{11}BrFN2_2O, theoretical m/z 315.16) .
  • X-ray crystallography : Resolve crystal structures to verify substituent positions (e.g., bromine at C7, fluorine at para position on phenyl) .
  • FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .

Q. What pharmacological targets are associated with 7-bromo-5-(4-fluorophenyl)-1,4-benzodiazepin-2-one?

  • Methodological Answer : The compound likely interacts with GABAA_A receptors, similar to other 1,4-benzodiazepines. In vitro assays (e.g., competitive binding studies using 3^3H-flunitrazepam) can quantify affinity. Dose-response curves in hippocampal neuron models may assess modulation of chloride ion flux .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, fluorophenyl orientation) influence receptor binding affinity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies can compare analogs:

  • Replace bromine with chlorine or iodine to assess halogen size effects on receptor steric pockets .
  • Synthesize ortho/meta-fluorophenyl derivatives to evaluate positional isomerism via molecular docking (e.g., AutoDock Vina with GABAA_A α1β2γ2 homology models) .
  • Correlate Hammett constants of substituents with binding energy changes .

Q. What strategies resolve contradictory data on metabolic stability across species?

  • Methodological Answer : Discrepancies in hepatic microsomal half-life (e.g., human vs. rodent) require:

  • In vitro metabolism assays : Incubate with CYP3A4/5 isoforms and LC-MS/MS to identify N-demethylation or hydroxylation pathways .
  • Species-specific profiling : Compare metabolic clearance rates using hepatocyte models and adjust for interspecies scaling factors (e.g., liver-to-body weight ratios) .

Q. How can researchers investigate long-term neuroadaptive changes induced by chronic exposure?

  • Methodological Answer :

  • Rodent models : Administer subchronic doses (14–28 days) and assess GABAA_A receptor subunit expression (α1, α5) via qPCR or Western blot in cortical tissue .
  • Electrophysiology : Measure changes in miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal slices .

Q. What biophysical techniques elucidate interactions with non-GABA targets (e.g., voltage-gated calcium channels)?

  • Methodological Answer :

  • Patch-clamp assays : Test inhibition of Cav_v2.2 channels in neuroblastoma cells (IC50_{50} determination) .
  • Surface plasmon resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics with purified channel proteins .

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